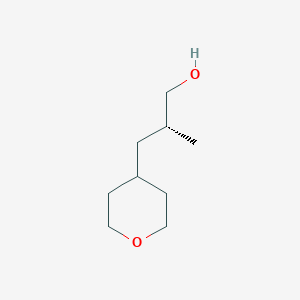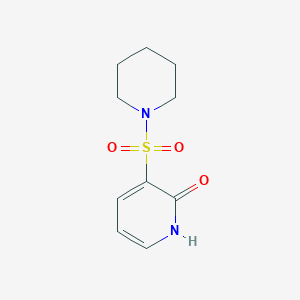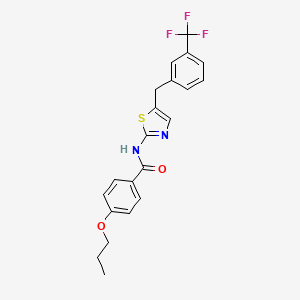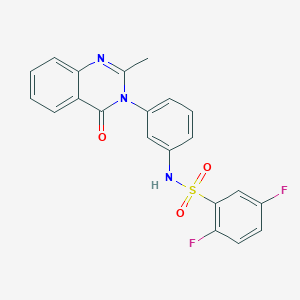![molecular formula C10H17NO4S B2679017 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid CAS No. 2381545-19-1](/img/structure/B2679017.png)
2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like this would include a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring would be an acetic acid group and a carbonyl group with a tert-butyl group attached. The exact 3D structure would depend on the stereochemistry at the 4-position of the thiazolidine ring.Applications De Recherche Scientifique
Antihypertensive Activities
One of the primary applications of derivatives of 2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid is in the development of antihypertensive drugs. The synthesis and evaluation of (4R)-3-(Mercaptoacyl)-4-thiazolidinecarboxylic acids have demonstrated potent inhibitory activities against angiotensin-converting enzyme (ACE), a target in the treatment of hypertension. These compounds, including (4R)-3-[(2S)-3-Mercapto-2-methylpropanoyl]-4-thiazolidinecarboxylic acid, exhibit significant oral activity in inhibiting ACE, comparable to that of (2S)-1-[(2S)-3-mercapto-2-methylpropanoyl] proline (Mita et al., 1978).
Antimicrobial and Antifungal Activities
Derivatives have also shown promising antimicrobial and antifungal properties. The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives has led to compounds with weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in treating infections (Alhameed et al., 2019).
Fluorescence Properties for Sensing Applications
The fluorescence properties of certain derivatives make them suitable for chemical sensing applications. A synthesized compound showed a strong fluorescent quenching effect in the presence of Co2+, indicating its potential use as a selective fluorescent chemical sensor for Co2+ detection (Rui-j, 2013).
Aldose Reductase Inhibition for Diabetic Complications
(4-oxo-2-thioxothiazolidin-3-yl)acetic acids and their derivatives have been explored for their aldose reductase inhibitory action, which is significant for managing diabetic complications. These compounds, including those with submicromolar IC50 values, have been found to be potent inhibitors of aldose reductase, with some exhibiting greater potency than the clinically used epalrestat (Kučerová-Chlupáčová et al., 2020).
Anticancer and Trypanocidal Activities
Some derivatives have been synthesized with significant trypanocidal and anticancer activities. The screening for these properties has identified compounds with potent activity against Trypanosoma species and human tumor cell lines, indicating their potential in developing treatments for trypanosomiasis and cancer (Holota et al., 2019).
Luminescent Properties for Laser Dyes and Metal Sensing
Derivatives displaying high luminescence have been identified as potential candidates for laser dyes and metal sensing applications. Their high fluorescence quantum yields and large Stokes shift values suggest their utility in these fields (Grummt et al., 2007).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, its properties, and its potential applications. For example, it could be interesting to explore whether it has any biological activity, or whether it could be used as a building block for the synthesis of more complex compounds .
Propriétés
IUPAC Name |
2-[(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-7(11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKRXYTZFFPMY-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)



![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)
![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)

![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(isoxazol-3-yl)acetamide](/img/structure/B2678954.png)
